1-Bromo-2-fluoro-4,5-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

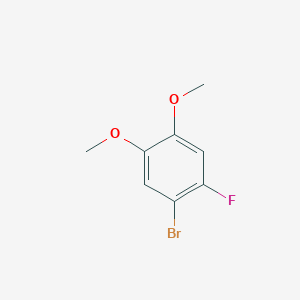

1-Bromo-2-fluoro-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrFO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-4,5-dimethoxybenzene consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-fluoro-4,5-dimethoxybenzene include a molecular weight of 235.05 . Other properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-2-fluoro-4,5-dimethoxybenzene, focusing on six unique applications:

Pharmaceutical Chemistry

1-Bromo-2-fluoro-4,5-dimethoxybenzene is used in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in the creation of drugs that target specific biological pathways. For instance, it can be used in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents .

Organic Synthesis

In organic synthesis, 1-Bromo-2-fluoro-4,5-dimethoxybenzene serves as a versatile intermediate. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Material Science

This compound is also significant in material science, especially in the development of organic electronic materials. Its incorporation into polymers can enhance the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agricultural Chemistry

In agricultural chemistry, 1-Bromo-2-fluoro-4,5-dimethoxybenzene is used in the synthesis of agrochemicals, such as herbicides and pesticides. Its ability to form stable compounds with specific biological activity makes it valuable in protecting crops from pests and diseases .

Environmental Chemistry

The compound is employed in environmental chemistry for the development of sensors and detection systems. Its unique chemical properties allow it to be used in the detection of pollutants and hazardous substances in the environment, contributing to environmental monitoring and protection .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-fluoro-4,5-dimethoxybenzene is used to develop new therapeutic agents. Its structural features enable the design of molecules with improved pharmacokinetic and pharmacodynamic properties, enhancing the efficacy and safety of new drugs .

These applications highlight the versatility and importance of 1-Bromo-2-fluoro-4,5-dimethoxybenzene in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 - MilliporeSigma 2-Bromo-1-fluoro-4-nitrobenzene, 95%, Thermo Scientific Chemicals

作用機序

Target of Action

The primary target of 1-Bromo-2-fluoro-4,5-dimethoxybenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

1-Bromo-2-fluoro-4,5-dimethoxybenzene interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromine atom . This reaction can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This two-step mechanism ensures that the aromaticity of the benzene ring is maintained throughout the reaction .

Result of Action

The molecular and cellular effects of 1-Bromo-2-fluoro-4,5-dimethoxybenzene’s action would depend on the specific biochemical pathway and cellular context in which it is involved. Generally, the result of its action would be the substitution of a bromine atom at the benzylic position of an aromatic compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4,5-dimethoxybenzene. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 1-Bromo-2-fluoro-4,5-dimethoxybenzene may have similar hazards, but specific data was not found.

特性

IUPAC Name |

1-bromo-2-fluoro-4,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGGNHIRTLQXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4,5-dimethoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)